

Technical Support Center: Investigating the Liver Toxicity of R121919 Hydrochloride

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Compound of Interest

Compound Name: R121919 hydrochloride

Cat. No.: B1678691

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of the liver toxicity mechanism of **R121919 hydrochloride** (also known as NBI 30775).

Disclaimer: The clinical development of **R121919 hydrochloride** was discontinued due to observations of reversible liver enzyme elevations in Phase I clinical trials.^{[1][2]} The precise molecular mechanism of this hepatotoxicity is not fully established. This guide provides information based on the known data for R121919 and general principles of drug-induced liver injury (DILI) to support further research.

Frequently Asked Questions (FAQs)

Q1: What is the known liver safety profile of **R121919 hydrochloride** in humans?

A1: The clinical development of **R121919 hydrochloride** was halted due to reversible elevation of liver enzyme activity observed in two healthy volunteers during a Phase I dose-escalation study.^{[1][2]} While one open-label Phase IIa study in patients with major depressive disorder did not report serious adverse effects on liver enzymes, the findings from the Phase I trial were significant enough to discontinue its development.^{[3][4][5][6]}

Q2: What is known about the metabolism of **R121919 hydrochloride**?

A2: In vitro studies using human liver cells have indicated that the cytochrome P450 enzymes CYP3A4 and CYP3A5 are involved in the metabolism of **R121919 hydrochloride**.^[7] This metabolic process is known to produce an active metabolite, R142900.^[7] The role of this metabolite, or potentially other reactive intermediates formed during metabolism, in the observed liver enzyme elevations is a key area for investigation.

Q3: What are the potential mechanisms of liver toxicity for a compound like **R121919 hydrochloride**?

A3: Based on general principles of drug-induced liver injury (DILI), several mechanisms could be hypothesized for **R121919 hydrochloride**, particularly given its metabolism by CYP enzymes. These include:

- **Reactive Metabolite Formation:** The metabolism of R121919 by CYP3A4/5 could lead to the formation of chemically reactive metabolites. These metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and cell death.
- **Mitochondrial Toxicity:** The parent compound or its metabolites could interfere with mitochondrial function, leading to impaired cellular energy production, increased oxidative stress, and the initiation of apoptotic pathways.
- **Inhibition of Bile Acid Transport:** The compound or its metabolites may inhibit key bile acid transporters in hepatocytes, such as the Bile Salt Export Pump (BSEP). This can lead to the intracellular accumulation of toxic bile acids, causing cholestatic liver injury.

Q4: My in vitro experiments with **R121919 hydrochloride** are showing conflicting results for hepatotoxicity. What could be the issue?

A4: Conflicting results in in vitro hepatotoxicity assays are common and can arise from several factors. Please refer to the Troubleshooting Guide for In Vitro Hepatotoxicity Assays below for a detailed breakdown of potential issues and solutions. Key areas to consider include the choice of cell model, compound concentration and solubility, and the specific endpoints being measured.

Troubleshooting Guides

Troubleshooting Guide for In Vitro Hepatotoxicity Assays

This guide addresses common issues encountered when assessing the liver toxicity of **R121919 hydrochloride** in vitro.

Problem	Potential Cause	Recommended Solution
High variability between replicate wells.	- Inconsistent cell seeding density.- Edge effects in the culture plate.- Compound precipitation at higher concentrations.	- Ensure a homogenous cell suspension before seeding.- Avoid using the outermost wells of the plate.- Visually inspect wells for precipitation after compound addition. Test compound solubility in media beforehand.
No cytotoxicity observed at expected concentrations.	- The chosen cell line lacks the relevant metabolic enzymes (e.g., CYP3A4/5).- The incubation time is too short to observe toxicity.- The selected cytotoxicity endpoint is not sensitive to the mechanism of toxicity.	- Use primary human hepatocytes or metabolically competent cell lines like HepaRG™ cells.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Use a panel of assays measuring different endpoints (e.g., ATP levels, LDH release, caspase activity).
Discrepancy between different cytotoxicity assays (e.g., LDH vs. ATP).	- The compound may be causing mitochondrial dysfunction (affecting ATP levels) without immediate membrane rupture (affecting LDH release).- The compound may interfere with the assay chemistry itself.	- This may be indicative of a specific mechanism. Investigate mitochondrial toxicity further.- Run a compound-only control (no cells) with the assay reagents to check for interference.

Quantitative Data Summary

The following table summarizes key in vitro hepatotoxicity data for common reference compounds, which can be used to benchmark the activity of **R121919 hydrochloride** in your assays.

Compound	Hepatotoxicity Mechanism	Typical In Vitro Assay	Example IC50 Value
Acetaminophen	Reactive Metabolite	Primary Human Hepatocyte Cytotoxicity	~5-10 mM
Rotenone	Mitochondrial Complex I Inhibition	Seahorse XF Analyzer (Oxygen Consumption Rate)	~10-100 nM
Cyclosporin A	BSEP Inhibition	BSEP Vesicle Transport Assay	~1-5 µM
Chlorpromazine	Cholestasis/Mitochondrial Toxicity	Primary Human Hepatocyte Cytotoxicity & BSEP Inhibition	~10-50 µM

Note: IC50 values can vary significantly depending on the specific cell type, assay conditions, and incubation time.

Experimental Protocols

Protocol 1: Assessment of R121919 Hydrochloride Cytotoxicity in Primary Human Hepatocytes

- **Cell Seeding:** Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 0.7×10^5 cells/well.
- **Compound Preparation:** Prepare a 1000x stock solution of **R121919 hydrochloride** in DMSO. Serially dilute the stock to create a range of concentrations.

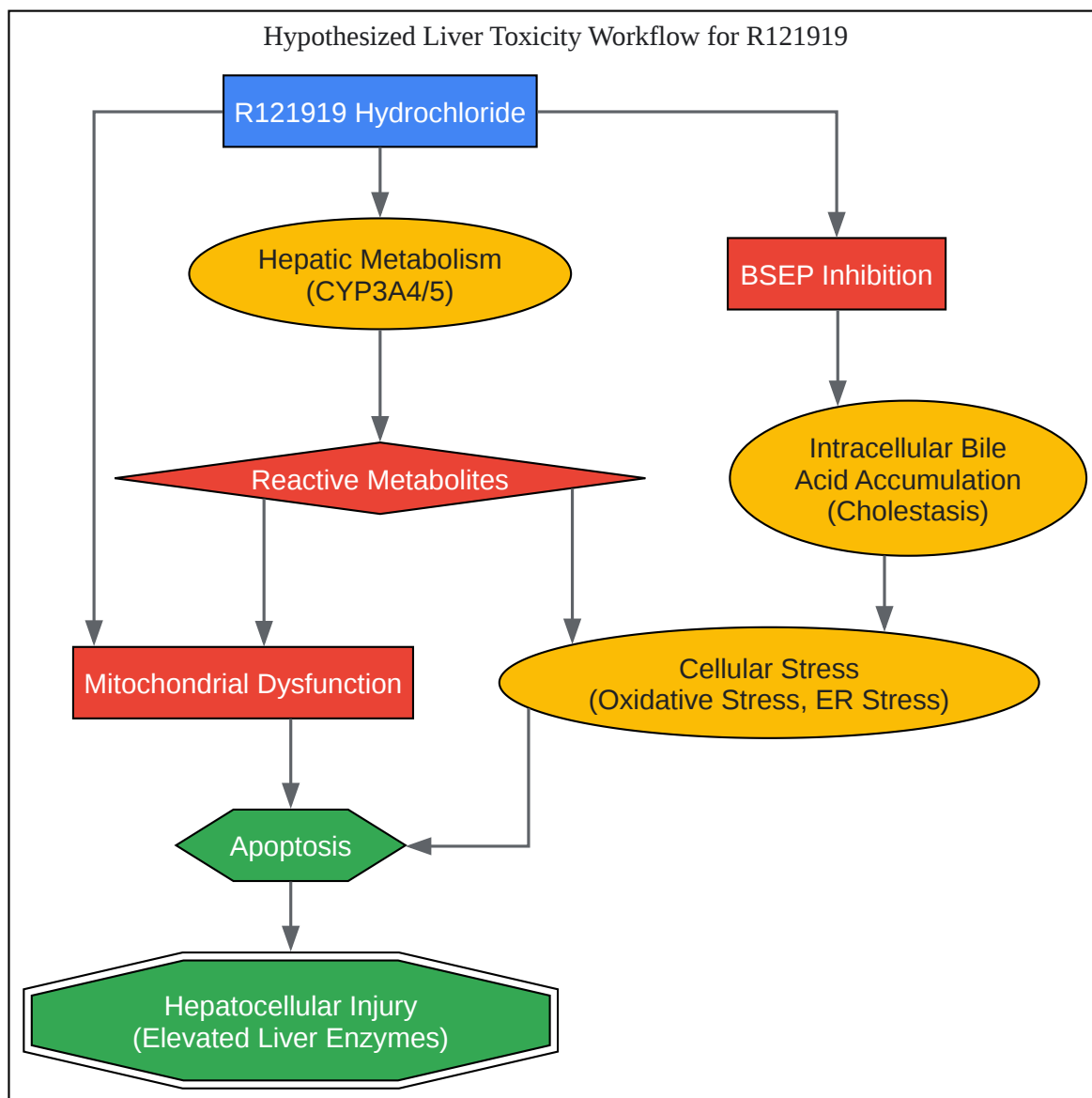
- Dosing: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the desired concentrations of **R121919 hydrochloride** (final DMSO concentration should be $\leq 0.1\%$). Include a vehicle control (DMSO only) and a positive control (e.g., chlorpromazine).
- Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.
- Cytotoxicity Assessment:
 - ATP Content Assay (e.g., CellTiter-Glo®): Measure cellular ATP levels as an indicator of cell viability.
 - LDH Release Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of membrane damage.
- Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value for each endpoint.

Protocol 2: Evaluation of R121919 Hydrochloride Inhibition of the Bile Salt Export Pump (BSEP)

- Assay System: Use membrane vesicles from Sf9 cells overexpressing human BSEP.
- Reaction Mixture: Prepare a reaction mixture containing the BSEP membrane vesicles, ATP, and a probe substrate (e.g., [3H]-taurocholate).
- Inhibition Assessment: Add varying concentrations of **R121919 hydrochloride** to the reaction mixture. Include a vehicle control and a positive control inhibitor (e.g., cyclosporin A).
- Incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Vesicle Capture and Scintillation Counting: Stop the reaction by adding ice-cold buffer and filter the mixture through a glass fiber filter to capture the vesicles. Measure the amount of radiolabeled substrate trapped inside the vesicles using a scintillation counter.

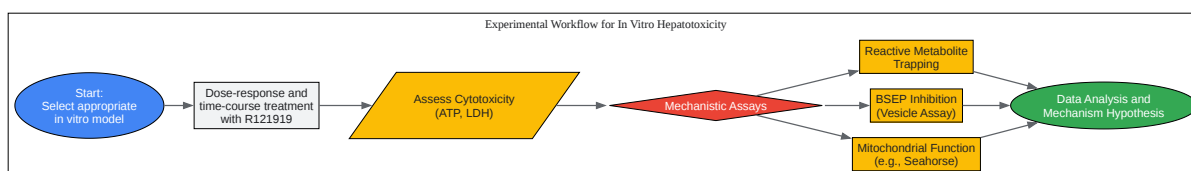
- Data Analysis: Calculate the percentage of inhibition of BSEP activity at each concentration of **R121919 hydrochloride** and determine the IC50 value.

Visualizations



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Caption: Hypothesized pathways of **R121919 hydrochloride**-induced liver injury.



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Caption: A logical workflow for investigating R121919 hepatotoxicity in vitro.

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